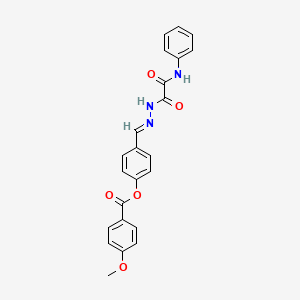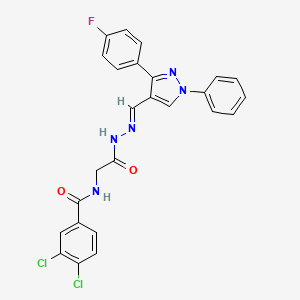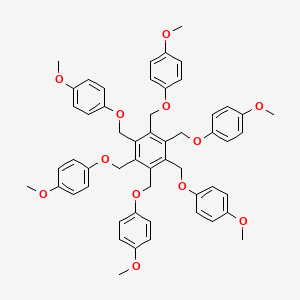![molecular formula C5H8Cl2O2 B11945065 [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxymethyl group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method includes the chlorination of 1,2-cyclopropanedimethanol using thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted cyclopropyl derivatives.
Major Products:
Applications De Recherche Scientifique
Chemistry: [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions involving cyclopropyl-containing substrates. It serves as a model compound to investigate the mechanisms of enzymatic transformations and the effects of cyclopropyl groups on enzyme activity .
Medicine: Its cyclopropyl moiety can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target enzyme . The cyclopropyl group can induce conformational changes in the enzyme’s active site, affecting its catalytic activity and substrate specificity .
Comparaison Avec Des Composés Similaires
- [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methane
- [2,2-Dichloro-3-(formyl)cyclopropyl]methanol
- [2,2-Dichloro-3-(carboxyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol is unique due to the presence of both hydroxymethyl and dichloro substituents on the cyclopropyl ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H8Cl2O2 |
|---|---|
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
[2,2-dichloro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
Clé InChI |
AUOAVOUVRZCQEQ-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C1(Cl)Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
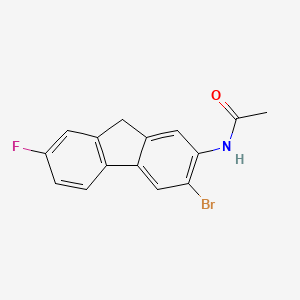

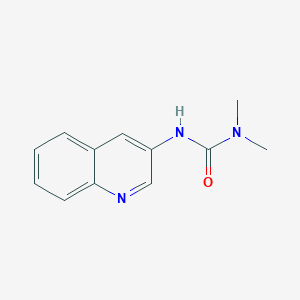
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)


